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Compound of Interest

Compound Name: 5-Phenylvaleric acid

Cat. No.: B181589

This guide provides a comprehensive overview of the key spectroscopic data for 5-
phenylvaleric acid, tailored for researchers, scientists, and professionals in drug development.
The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and
mass spectrometry (MS) data in a structured format, alongside detailed experimental
methodologies.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for 5-
phenylvaleric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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Chemical Shift (8)

Assignment . Multiplicity Integration
in ppm
-COOH ~11.05 Singlet (broad) 1H
Aromatic-H 7.28-7.11 Multiplet 5H
-CH:- (alpha to )
~2.62 Triplet 2H
phenyl)
-CH:- (alphato - ]
~2.35 Triplet 2H
COOH)
-CH2- (beta and )
1.75-1.59 Multiplet 4H

gamma)

Data sourced from a 90 MHz spectrum in CDCIs[1]. A 600 MHz spectrum in H20 is also

available[2][3].

13C NMR Data

Assignment Chemical Shift (6) in ppm
-C=0 ~179

Aromatic C (quaternary) ~142

Aromatic C-H ~128

Aromatic C-H ~126

-CH:- (alpha to phenyl) ~35

-CH:- (alpha to -COOH) ~34

-CH2- (beta to -COOH) ~31

-CHz- (gamma to -COOH) ~25

Note: Specific peak values for 133C NMR were not explicitly detailed in the initial search but are

generally expected in these regions for this structure[4][5].
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Functional Group Description
3300 - 2500 O-H (Carboxylic Acid) Very broad

~3030 C-H (Aromatic) Stretch

~2930 C-H (Aliphatic) Stretch

~1710 C=0 (Carboxylic Acid) Strong, sharp
~1600, ~1500 C=C (Aromatic) Ring stretch
~1450 C-H (Aliphatic) Bend

~1280 C-O0 Stretch

~930 O-H Out-of-plane bend

Gas-phase IR spectrum data is available from the NIST WebBook. The characteristic broad O-
H stretch is a key feature for carboxylic acids.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum
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miz Relative Intensity (%) Proposed Fragment
178 18.4 [M]* (Molecular lon)
160 17.2 [M - H20]*

132 8.6 [M - C2HsO]*

117 7.9 [CoHs]*

105 10.0 [C7Hs0]*

104 20.5 [CeHs]*

92 21.1 [C7Hs]*

91 100.0 [C7H7]* (Tropylium ion)
65 9.6 [CsHs]*

Data obtained from electron ionization mass spectrometry. The molecular ion peak is observed
at m/z 178. The base peak at m/z 91 is characteristic of a benzyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 5-
phenylvaleric acid.

NMR Spectroscopy

e Sample Preparation: A small amount of 5-phenylvaleric acid (typically 5-10 mg) is dissolved
in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). A small
amount of a reference standard, such as tetramethylsilane (TMS), may be added.

e Instrumentation: The sample is placed in a 5 mm NMR tube and inserted into the NMR
spectrometer (e.g., Bruker, JEOL) with a field strength typically ranging from 300 to 600
MHz.

e IH NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR
spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-
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noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all
expected proton resonances.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the
carbon NMR spectrum, which results in singlets for all carbon atoms. A larger number of
scans is usually required compared to *H NMR due to the lower natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are then referenced to the solvent
peak or TMS.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Sample (ATR): A small amount of the solid 5-phenylvaleric acid is placed directly
onto the crystal (e.g., diamond or ZnSe) of an Attenuated Total Reflectance (ATR)
accessory. Pressure is applied to ensure good contact.

o Solid Sample (KBr Pellet): A few milligrams of the sample are ground with dry potassium
bromide (KBr) and pressed into a thin, transparent pellet.

o Solution: The compound is dissolved in a suitable solvent (e.g., CCls) that has minimal IR
absorption in the regions of interest. The solution is then placed in an IR-transparent cell.

 Instrumentation: The sample is placed in the sample compartment of a Fourier-Transform
Infrared (FT-IR) spectrometer.

o Data Acquisition: A background spectrum (of the empty ATR crystal, KBr pellet, or solvent) is
first collected. The sample spectrum is then recorded, and the background is automatically
subtracted. The spectrum is typically scanned over the range of 4000 to 400 cm~1.

o Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus
wavenumber, is analyzed to identify characteristic absorption bands corresponding to the
functional groups present in the molecule.

Mass Spectrometry
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o Sample Introduction and lonization:

o Electron lonization (El): A small amount of the sample is introduced into the mass
spectrometer, often via a direct insertion probe or after separation by gas chromatography
(GC). In the ion source, the sample is bombarded with high-energy electrons (typically 70
eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular
ion peak confirms the molecular weight, and the fragmentation pattern provides structural
information. For carboxylic acids, derivatization may be employed to improve ionization in
techniques like liquid chromatography-mass spectrometry (LC-MS).

Visualizations
Logical Relationship of Spectroscopic Methods
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Caption: Logical flow from molecular structure to spectroscopic methods and the information
derived.

Experimental Workflow for Spectroscopic Analysis

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b181589?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Start:
5-Phenylvaleric Acid Sample

Sample Preparation
(Dissolving/Pelleting)

2 2 2

Instmmen#%ll Analysis

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

FID Processing

(FT, Phasing) Spectrum Generation

Final Report:
Spectroscopic Data Tables g
& Interpretation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of 5-phenylvaleric acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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